(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
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Overview
Description
(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring and an ethan-1-amine group at the 1st position. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole derivative under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine ring is then brominated at the 8th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated imidazo[1,2-a]pyridine is then reacted with an amine, such as ethan-1-amine, under basic conditions to introduce the ethan-1-amine group.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Uniqueness
(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
2751603-03-7 |
---|---|
Molecular Formula |
C9H12BrCl2N3 |
Molecular Weight |
313 |
Purity |
95 |
Origin of Product |
United States |
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